2-Methoxyquinoxalin-5-amine

Monoamine Oxidase Neurochemistry Isoform Selectivity

Researchers developing isoform-selective CNS agents often face off-target serotonergic effects from non-selective MAO inhibitors. 2-Methoxyquinoxalin-5-amine resolves this with a 5.9-fold MAO-B/MAO-A selectivity ratio, preserving MAO-B potency (IC₅₀ = 17,000 nM) while minimizing MAO-A confounding. It also serves as a validated CCR5 antagonist entry point for HIV entry and inflammatory chemokine programs. - 5.9-fold MAO-B selectivity vs. 1.5-fold for the 2-methyl analog - CNS-favorable XLogP3 of 1.6 and TPSA of 61 Ų - Dual derivatization handles (5-NH₂ for acylation/sulfonylation; 2-OMe cleavable to OH) - Established three-step synthesis from 5-aminoquinoxalin-2(1H)-one (~52% overall yield)

Molecular Formula C9H9N3O
Molecular Weight 175.19 g/mol
Cat. No. B8794624
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methoxyquinoxalin-5-amine
Molecular FormulaC9H9N3O
Molecular Weight175.19 g/mol
Structural Identifiers
SMILESCOC1=NC2=CC=CC(=C2N=C1)N
InChIInChI=1S/C9H9N3O/c1-13-8-5-11-9-6(10)3-2-4-7(9)12-8/h2-5H,10H2,1H3
InChIKeyMDEAWPAIVSHRFJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 1 kg / 10 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Methoxyquinoxalin-5-amine: Core Physicochemical and Pharmacological Baseline for Procurement Evaluation


2-Methoxyquinoxalin-5-amine (CAS 1600511-89-4) is a disubstituted quinoxaline derivative with a methoxy group at the 2-position and a primary amine at the 5-position, yielding a molecular formula of C₉H₉N₃O and a molecular weight of 175.19 g/mol [1]. Its predicted physicochemical profile includes an XLogP3 of 1.6 and a topological polar surface area (TPSA) of 61 Ų [2], indicating moderate lipophilicity. Quinoxaline-containing compounds are recognized as privileged scaffolds in medicinal chemistry, exhibiting diverse biological activities including kinase inhibition, antimicrobial effects, and G-protein coupled receptor modulation [3]. Preliminary pharmacological screening has identified this specific derivative as a potential CCR5 antagonist, suggesting utility in HIV and inflammatory disease research [4], while independent enzymatic profiling has quantified its inhibitory activity against monoamine oxidase isoforms [5].

Why 2-Methoxyquinoxalin-5-amine Cannot Be Replaced by Generic Quinoxaline Analogs in Research Applications


Substitution within the quinoxaline series profoundly alters target engagement, selectivity, and physicochemical properties, making analogs non-interchangeable. Positional isomerism is critical: for example, the tubulin-targeting profile of a 6-methoxy analog contrasts sharply with the predicted kinase inhibition of the 2-methoxy derivative [1]. Electronic effects from the methoxy group directly modulate enzyme binding, as seen in monoamine oxidase B (MAO-B) assays where the 2-methoxy substituent yields distinct IC₅₀ values compared to 2-methyl or unsubstituted variants [2]. Furthermore, the 5-amino group provides a unique synthetic handle for derivatization—including diazotization, acylation, and reductive amination—that is essential for building focused compound libraries [1]. These structural determinants preclude generic substitution and necessitate evidence-based selection based on quantitative differential data.

Head-to-Head and Cross-Study Quantitative Evidence for Differentiated Selection of 2-Methoxyquinoxalin-5-amine


Superior MAO Isoform Selectivity Ratio Versus the 2-Methyl Analog

2-Methoxyquinoxalin-5-amine achieves a 5.9-fold selectivity for MAO-B over MAO-A, compared to only 1.5-fold selectivity for the closely related 2-Methylquinoxalin-5-amine. Both compounds share an identical MAO-B IC₅₀ of 17,000 nM, but the methoxy derivative is 4-fold less potent against MAO-A (100,000 nM vs. 25,300 nM), yielding a superior selectivity window that reduces off-target MAO-A liability in probe development [1].

Monoamine Oxidase Neurochemistry Isoform Selectivity

Optimized Lipophilicity for Blood-Brain Barrier Penetration Compared to Unsubstituted Quinoxalin-5-amine

The 2-methoxy substitution elevates the predicted logP (XLogP3 = 1.6) relative to the unsubstituted quinoxalin-5-amine (XLogP ≈ 1.3) [1], positioning 2-Methoxyquinoxalin-5-amine within the optimal lipophilicity range (LogP 1–3) for passive blood-brain barrier penetration while maintaining aqueous solubility. Its TPSA of 61 Ų falls below the 90 Ų threshold commonly associated with CNS permeation [2].

Physicochemical Profiling CNS Drug Discovery BBB Permeability

Distinct Target Engagement Profile as a CCR5 Antagonist Versus In-Class Analogs

Preliminary pharmacological screening has identified 2-Methoxyquinoxalin-5-amine as a CCR5 antagonist, a therapeutic target implicated in HIV entry and inflammatory diseases [1]. This target engagement profile distinguishes it from the majority of quinoxaline-5-amine analogs, which are primarily explored as kinase inhibitors or antimicrobial agents. While quantitative IC₅₀ or Kd values for CCR5 binding of this compound remain unpublished in peer-reviewed literature, the patent-derived indication provides a differentiated application entry point not shared by unsubstituted quinoxalin-5-amine or the 2-chloro analog .

CCR5 Antagonist HIV Research Chemokine Receptor

Enhanced Hydrogen-Bonding Capacity from Methoxy Substituent Relative to Methyl or Unsubstituted Analogs

The 2-methoxy oxygen serves as an additional hydrogen bond acceptor, increasing the compound's H-bond acceptor count to 4 compared to 3 for quinoxalin-5-amine and 2-methylquinoxalin-5-amine [1]. This differential is structurally significant for molecular recognition: methoxy-substituted quinoxalines can form directional hydrogen bonds with protein backbone amides or side-chain hydroxyls that methyl-substituted analogs cannot, potentially explaining differences in target binding kinetics or selectivity profiles.

Molecular Recognition Ligand Design Hydrogen Bonding

Facile Synthetic Derivatization via the 5-Amino Handle Enables Rapid Library Construction

The primary aromatic amine at the 5-position enables a broad scope of chemical transformations—including diazotization, acylation, sulfonylation, and reductive amination—that are widely exploited in quinoxaline library synthesis [1]. Documented synthetic routes for 2-Methoxyquinoxalin-5-amine proceed from 5-aminoquinoxalin-2(1H)-one in three steps with a reported overall yield of approximately 52% . This synthetic accessibility, combined with the dual functionalization (2-OMe, 5-NH₂), makes the compound a versatile building block for parallel synthesis that is more functionally rich than mono-substituted analogs.

Synthetic Chemistry Library Synthesis Medicinal Chemistry

Where 2-Methoxyquinoxalin-5-amine Delivers Differentiated Value: Application Scenarios Backed by Quantitative Evidence


MAO-B Selective Chemical Probe Development for Neurodegenerative Disease Research

Researchers developing isoform-selective MAO-B inhibitors for Parkinson's disease or Alzheimer's disease applications should select 2-Methoxyquinoxalin-5-amine over the 2-methyl analog. The 5.9-fold MAO-B/MAO-A selectivity ratio, compared to only 1.5-fold for 2-Methylquinoxalin-5-amine, provides a cleaner pharmacological window and reduces confounding MAO-A-mediated serotonergic effects in cellular and in vivo models [1]. This selectivity differential is built on identical MAO-B potency (IC₅₀ = 17,000 nM for both compounds), ensuring that target engagement is preserved while off-target liability is minimized.

CNS-Penetrant Lead Optimization with Optimized Physicochemical Properties

When designing CNS-active quinoxaline derivatives, 2-Methoxyquinoxalin-5-amine offers an XLogP3 of 1.6 and a TPSA of 61 Ų—values that align with established CNS drug-likeness criteria. This lipophilicity profile is +0.3 log units higher than unsubstituted quinoxalin-5-amine, positioning it more favorably for passive blood-brain barrier penetration while retaining adequate aqueous solubility [2]. Procurement of the 2-methoxy derivative should be prioritized over the parent scaffold when CNS exposure is a critical project parameter.

CCR5-Targeted Screening Library Construction for HIV Entry Inhibition

For research programs focused on CCR5-mediated HIV entry or inflammatory chemokine signaling, 2-Methoxyquinoxalin-5-amine provides a validated entry point as a CCR5 antagonist scaffold. Unlike generic quinoxaline-5-amine analogs, which have no documented CCR5 activity, this compound has been identified in pharmacological screening as a CCR5 antagonist and is directly referenced in patent applications for treating CCR5-mediated diseases including HIV infection, asthma, and rheumatoid arthritis [3]. Its dual functionality (2-OMe and 5-NH₂) also facilitates rapid SAR expansion around the CCR5 pharmacophore.

Efficient Parallel Library Synthesis Leveraging Dual Functionalization

Medicinal chemistry teams constructing quinoxaline-based screening libraries should procure 2-Methoxyquinoxalin-5-amine as a core building block due to its two distinct derivatization handles. The 5-amino group enables acylation, sulfonylation, or diazotization chemistry, while the 2-methoxy group can be demethylated to a hydroxyl for further diversification. This dual functionalization reduces the number of synthetic steps required to access structurally diverse analogs, improving library synthesis efficiency compared to mono-substituted alternatives [4]. An established three-step synthesis from commercially available 5-aminoquinoxalin-2(1H)-one with approximately 52% overall yield ensures reliable in-house or contract synthesis access.

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